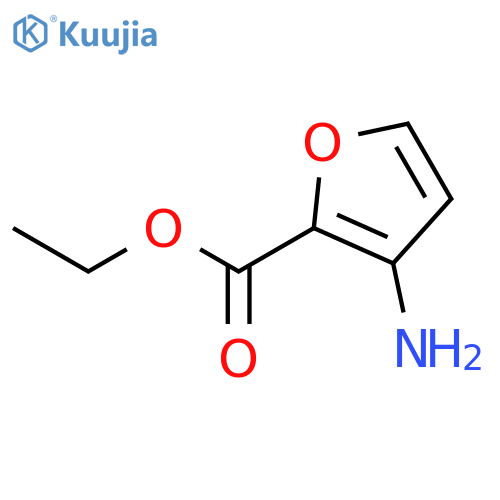

Cas no 1196152-35-8 (Ethyl 3-aminofuran-2-carboxylate)

1196152-35-8 structure

商品名:Ethyl 3-aminofuran-2-carboxylate

Ethyl 3-aminofuran-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-aminofuran-2-carboxylate

- AB55412

- AK100588

- ANW-70103

- CTK8C3446

- KB-252927

- AKOS006311940

- Ethyl3-aminofuran-2-carboxylate

- DTXSID40717180

- CS-0298852

- A892515

- SCHEMBL12559200

- EN300-4292641

- 1196152-35-8

- DB-430062

-

- MDL: MFCD09953567

- インチ: InChI=1S/C7H9NO3/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3

- InChIKey: HXELJVYXYWJKFL-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C=CO1)N

計算された属性

- せいみつぶんしりょう: 155.058243149g/mol

- どういたいしつりょう: 155.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 65.5Ų

Ethyl 3-aminofuran-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM122158-10g |

ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 97% | 10g |

$1132 | 2021-08-05 | |

| Alichem | A159002805-10g |

Ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 97% | 10g |

$1050.84 | 2023-09-04 | |

| Alichem | A159002805-25g |

Ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 97% | 25g |

$1611.20 | 2023-09-04 | |

| Enamine | EN300-4292641-0.25g |

ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 95.0% | 0.25g |

$498.0 | 2025-03-15 | |

| Enamine | EN300-4292641-5.0g |

ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 95.0% | 5.0g |

$1572.0 | 2025-03-15 | |

| Enamine | EN300-4292641-0.05g |

ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 95.0% | 0.05g |

$455.0 | 2025-03-15 | |

| Ambeed | A434506-5g |

Ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 97% | 5g |

$2320.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369522-1g |

Ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 97% | 1g |

¥7644.00 | 2024-08-09 | |

| Chemenu | CM122158-5g |

ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 97% | 5g |

$813 | 2021-08-05 | |

| Chemenu | CM122158-1g |

ethyl 3-aminofuran-2-carboxylate |

1196152-35-8 | 97% | 1g |

$259 | 2021-08-05 |

Ethyl 3-aminofuran-2-carboxylate 関連文献

-

Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177

1196152-35-8 (Ethyl 3-aminofuran-2-carboxylate) 関連製品

- 956034-04-1(Methyl 3-aminofuran-2-carboxylate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1196152-35-8)Ethyl 3-aminofuran-2-carboxylate

清らかである:99%

はかる:5g

価格 ($):2088.0